molecular formula C17H18FNO B5317867 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide

2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide

Cat. No.: B5317867
M. Wt: 271.33 g/mol
InChI Key: KCFOOFWUSLHIHZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide is an organic compound that features a fluorinated phenyl group and a phenylpropyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-2-16(14-6-4-3-5-7-14)19-17(20)12-13-8-10-15(18)11-9-13/h3-11,16H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFOOFWUSLHIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 1-phenylpropan-1-amine.

    Acylation Reaction: The 4-fluoroaniline undergoes an acylation reaction with acetic anhydride to form 4-fluoroacetanilide.

    Reductive Amination: The 4-fluoroacetanilide is then subjected to reductive amination with 1-phenylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the acetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-N-(1-phenylpropyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-(4-methylphenyl)-N-(1-phenylpropyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide imparts unique electronic properties, such as increased electronegativity and stability, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, brominated, and methylated analogs.

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